![molecular formula C9H8N3NaO4S B13827087 N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is a synthetic organic compound that features a urea backbone with a 4-cyanophenyl group and a sodiosulfo methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea typically involves the reaction of 4-cyanophenyl isocyanate with a suitable sulfonated methylamine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodiosulfo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-cyanophenyl)-N’-methylurea: Lacks the sodiosulfo group, which may affect its solubility and reactivity.
N-(4-cyanophenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a sodiosulfo methyl group.
Uniqueness
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is unique due to the presence of the sodiosulfo group, which can enhance its solubility in water and influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H8N3NaO4S |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
sodium;[(4-cyanophenyl)carbamoylamino]methanesulfonate |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16);/q;+1/p-1 |
Clé InChI |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








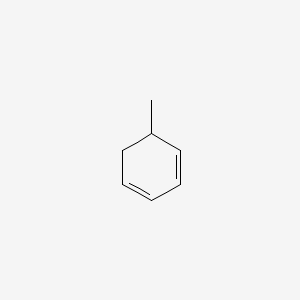
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
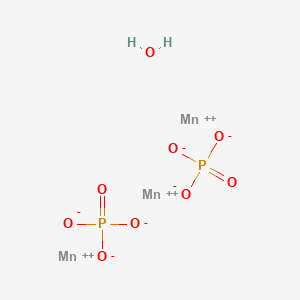
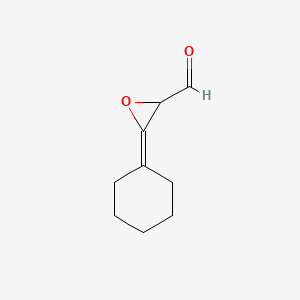
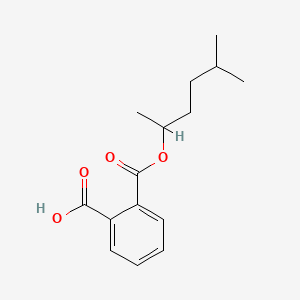
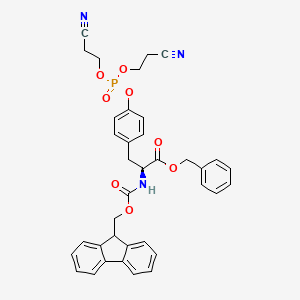
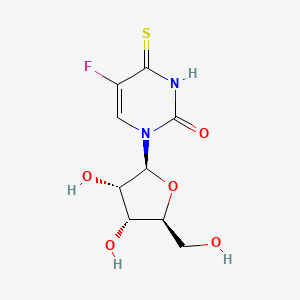
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
